N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionine
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Overview
Description
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionine is a complex organic compound with a molecular formula of C20H23NO6S and a molecular weight of 405.47 g/mol . This compound is characterized by its unique structure, which includes a chromen ring system fused with a cyclopentane ring, and an acetylated methionine residue. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionine involves several stepsThe final step involves the acetylation of L-methionine with the intermediate compound . The reaction conditions typically include the use of organic solvents such as ethanol, and catalysts to facilitate the reactions .
Chemical Reactions Analysis
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionine undergoes various chemical reactions, including:
Scientific Research Applications
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionine involves its interaction with specific molecular targets and pathways. The chromen ring system is known to interact with various enzymes and receptors, modulating their activity. The acetylated methionine residue may play a role in enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionine can be compared with similar compounds such as:
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}aspartic acid: This compound has a similar structure but with an aspartic acid residue instead of methionine.
Methyl ((7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy)acetate: This compound differs by having a methyl ester group instead of the acetylated methionine.
Ethyl ((7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy)acetate: Similar to the methyl ester, but with an ethyl ester group.
Properties
Molecular Formula |
C20H23NO6S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C20H23NO6S/c1-11-8-15(26-10-17(22)21-14(19(23)24)6-7-28-2)18-12-4-3-5-13(12)20(25)27-16(18)9-11/h8-9,14H,3-7,10H2,1-2H3,(H,21,22)(H,23,24)/t14-/m0/s1 |
InChI Key |
SRRXPZYHRDSIMQ-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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